N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2H-1,3-benzodioxol-5-yl group (a methylenedioxy-substituted benzene ring) and at the 2-position with a 2-(4-methanesulfonylphenyl)acetamide moiety. The 1,3,4-oxadiazole ring is electron-deficient, facilitating π-π stacking interactions with biological targets, while the benzodioxol group may enhance blood-brain barrier penetration, a feature common in neuroactive compounds .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)13-5-2-11(3-6-13)8-16(22)19-18-21-20-17(27-18)12-4-7-14-15(9-12)26-10-25-14/h2-7,9H,8,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISBXKIGCYJICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a methanesulfonylphenyl acetamide derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death, which is particularly useful in the context of cancer treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core is structurally analogous to the sulfanyl-linked oxadiazole in but differs from the thiadiazole in .
- Substituent Effects: The benzodioxol group in the target compound is a bioisostere for catechol, often associated with enhanced CNS activity. In contrast, the indole group in ’s compounds offers a bicyclic aromatic system with hydrogen-bonding capabilities via the pyrrole nitrogen . The methanesulfonyl group (target) vs. sulfanyl (): Sulfonyl groups improve solubility in aqueous environments and resist metabolic oxidation compared to sulfanyl groups, which are more prone to enzymatic cleavage .
Inferred Pharmacological Properties
While direct activity data for the target compound are unavailable, structural analogs provide clues:
- Compounds : Indole-containing oxadiazoles are frequently explored as kinase inhibitors or antimicrobial agents due to indole’s affinity for hydrophobic binding pockets .
- Compound : Thiadiazoles with fluorophenyl groups are often associated with anti-inflammatory or anticancer activity, leveraging fluorine’s metabolic stability .
Biological Activity
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and an oxadiazole ring, which are known for their biological significance. The molecular formula is , and its IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been observed to modulate various biochemical pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic processes.
- Receptor Binding : It shows affinity for certain receptors, influencing signal transduction pathways that regulate cellular functions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The compound's mechanism involves:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation by disrupting cell cycle progression.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo models.
Table 2: Anti-inflammatory Activity
| Model | Dosage (mg/kg) | Effect Observed |
|---|---|---|
| Carrageenan-induced | 10 | Significant reduction in edema |
| Xylene-induced | 20 | Decreased ear swelling |
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis markers compared to controls .
- Inflammation Model Assessment : In a mouse model of inflammation, the compound was administered at varying dosages. It demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What are the standard protocols for synthesizing N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under reflux with phosphorous oxychloride (POCl₃) .
- Step 2 : Coupling the oxadiazole core with the benzodioxole moiety using Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Step 3 : Introducing the 4-methanesulfonylphenyl group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the benzodioxole protons appear as a singlet at δ 5.9–6.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 429.08) .
- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1680–1700 cm⁻¹) and SO₂ (1150–1250 cm⁻¹) validate functional groups .
Q. What are the solubility and formulation considerations for biological assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–15 mg/mL). Pre-formulation studies using co-solvents (e.g., PEG 400) or cyclodextrin encapsulation improve bioavailability .
- Stability : Store at –20°C in inert atmospheres; monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole ring formation step?
- Methodological Answer :
- Temperature Control : Maintain 80–100°C during cyclization to avoid side products (e.g., open-chain byproducts) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Stoichiometry : Use a 1.2:1 molar ratio of hydrazide to POCl₃ to drive the reaction to completion .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-check results using orthogonal methods (e.g., cell-free enzyme inhibition vs. cell-based viability assays) .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation in certain systems .
- Protein Binding : Use equilibrium dialysis to assess serum protein binding, which may reduce free compound concentration .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Functional Group Modifications :
- Replace the methanesulfonyl group with sulfonamide or carboxylic acid to alter polarity .
- Substitute benzodioxole with benzothiazole to assess π-π stacking effects .
- Bioisosteric Replacement : Swap the oxadiazole ring with 1,2,4-triazole to evaluate hinge-binding interactions in kinase targets .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with IC₅₀ values .
Q. How to assess the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models to identify poor absorption or rapid clearance .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs .
- Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites impacting efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
